Cas no 1256360-65-2 (4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride)

4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride is a boronic ester derivative featuring a piperazine carbonyl moiety, commonly employed in Suzuki-Miyaura cross-coupling reactions. The pinacol ester group enhances stability, facilitating handling and storage under ambient conditions. The hydrochloride salt form improves solubility in polar solvents, making it suitable for aqueous or mixed-phase reaction systems. This compound is particularly valuable in medicinal chemistry and materials science for constructing complex aryl-aryl bonds. Its structural versatility allows for further functionalization, enabling applications in drug discovery and polymer synthesis. The boronic ester functionality ensures compatibility with a wide range of coupling partners, offering reliable performance in diverse synthetic workflows.
4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride structure
1256360-65-2 structure
商品名:4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride
CAS番号:1256360-65-2
MF:C17H25BN2O3.HCl
メガワット:352.66394
MDL:MFCD17015839
CID:828531
PubChem ID:66524091

4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride 化学的及び物理的性質

名前と識別子

    • Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
    • [4-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride
    • 4-(Piperazine-1-carbonyl)phenylboronic acid, pinacol ester hydrochloride
    • BS-42391
    • 1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOYL]PIPERAZINE HYDROCHLORIDE
    • 1256360-65-2
    • starbld0017132
    • 4-(Piperazine-1-carbonyl)phenylboronic acid pinacol ester HCl
    • MFCD17015839
    • AKOS015960305
    • piperazin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride
    • DB-357609
    • CS-0176490
    • 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride
    • MDL: MFCD17015839
    • インチ: InChI=1S/C17H25BN2O3.ClH/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(21)20-11-9-19-10-12-20;/h5-8,19H,9-12H2,1-4H3;1H
    • InChIKey: SIWNUCVVQAKXQR-UHFFFAOYSA-N
    • ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCNCC3.Cl

計算された属性

  • せいみつぶんしりょう: 352.1725006g/mol
  • どういたいしつりょう: 352.1725006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 425
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.8Ų

4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride セキュリティ情報

4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB496995-1 g
[4-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride, 97%; .
1256360-65-2 97%
1g
€191.40 2023-04-19
Chemenu
CM206772-1g
Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
1256360-65-2 95%
1g
$131 2023-02-03
Chemenu
CM206772-5g
Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
1256360-65-2 95%
5g
$392 2023-02-03
eNovation Chemicals LLC
Y1255951-250mg
Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
1256360-65-2 97%
250mg
$195 2024-06-07
TRC
P992240-100mg
[4-(Piperazine-1-carbonyl)phenyl] Boronic Acid Pinacol Ester Hydrochloride
1256360-65-2
100mg
$ 65.00 2022-06-03
eNovation Chemicals LLC
Y1255951-1g
Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
1256360-65-2 97%
1g
$365 2024-06-07
abcr
AB496995-1g
[4-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride, 97%; .
1256360-65-2 97%
1g
€191.40 2025-02-21
A2B Chem LLC
AE34948-250mg
Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
1256360-65-2 97%
250mg
$94.00 2024-04-20
A2B Chem LLC
AE34948-1g
Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
1256360-65-2 97%
1g
$213.00 2024-04-20
1PlusChem
1P009C84-5g
Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
1256360-65-2 97%
5g
$810.00 2025-02-24

4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride 関連文献

4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochlorideに関する追加情報

Introduction to 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride (CAS No. 1256360-65-2)

4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride, identified by its CAS number 1256360-65-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising properties for drug development, particularly in the realm of targeted therapy and molecular recognition. The presence of both piperazine and boronic acid functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active agents.

The piperazine moiety is a well-known pharmacophore that is frequently incorporated into drug molecules due to its ability to interact with biological targets such as enzymes and receptors. Its structural flexibility and ability to form hydrogen bonds make it an excellent candidate for designing molecules with enhanced binding affinity and selectivity. In contrast, the boronic acid component is particularly noteworthy for its role in boronate-based drug candidates, which have shown efficacy in treating a variety of diseases, including cancer and infectious disorders.

The pinacol ester group in the molecular structure of 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride serves as a protecting group for the boronic acid moiety. This modification enhances the stability of the boronic acid during synthetic processes and storage, while also facilitating controlled release in biological systems. The hydrochloride salt form of the compound further improves its solubility in aqueous media, making it more suitable for formulation into pharmaceutical products.

In recent years, there has been a surge in research focused on developing novel boronate-containing compounds for therapeutic applications. These studies have highlighted the potential of boronic acids as inhibitors of enzymes such as proteases and kinases, which are often implicated in disease pathogenesis. For instance, research published in leading journals has demonstrated the efficacy of boronate-based inhibitors in preclinical models of cancer, where they exhibit potent antitumor activity by disrupting key signaling pathways.

The synthesis and characterization of 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride have been extensively studied by researchers aiming to develop new drug candidates. The compound's structural features make it an attractive scaffold for further derivatization, allowing chemists to explore a wide range of pharmacological properties. Advances in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for use in both academic and industrial research settings.

The applications of this compound extend beyond traditional pharmaceuticals into the realm of biotechnology and materials science. For example, boronic acids have been utilized in the development of smart materials that can respond to environmental stimuli, such as changes in pH or temperature. These materials have potential applications in drug delivery systems, where they can be designed to release therapeutic agents under specific conditions within the body.

One particularly exciting area of research involves the use of 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride as a building block for designing small-molecule probes that can interact with specific biological targets. Such probes are invaluable tools for understanding disease mechanisms at the molecular level and for identifying new therapeutic targets. By leveraging the unique properties of this compound, researchers can develop innovative approaches to studying complex biological processes and developing novel treatments.

The hydrochloride salt form of this compound also offers advantages in terms of formulation and administration. Its enhanced solubility makes it easier to incorporate into various dosage forms, including oral tablets and injectable solutions. This flexibility is crucial for developing pharmaceutical products that are both effective and patient-friendly.

In conclusion, 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride (CAS No. 1256360-65-2) is a multifunctional compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for designing novel drug candidates targeting various diseases. The ongoing research into boronate-containing compounds continues to uncover new applications and therapeutic possibilities, making this area one of great interest among scientists worldwide.

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(CAS:1256360-65-2)4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride
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